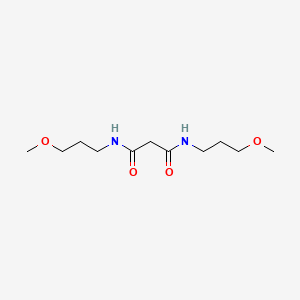

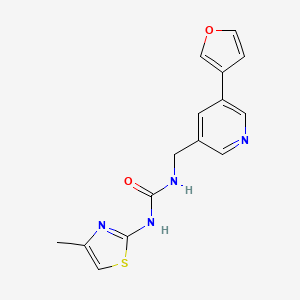

![molecular formula C23H20N2O3 B2389085 N-(4-甲基-5-氧代色烯[4,3-b]吡啶-2-基)-4-苯基丁酰胺 CAS No. 851411-77-3](/img/structure/B2389085.png)

N-(4-甲基-5-氧代色烯[4,3-b]吡啶-2-基)-4-苯基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide, also known as MOC-B, is a chemical compound that has recently gained attention in the field of scientific research. This compound is a derivative of chromenopyridinone and has been found to possess various biological activities.

作用机制

The mechanism of action of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been found to have anticancer properties, and N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide may exert its anticancer effects through this mechanism. N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a role in inflammation and cancer.

Biochemical and Physiological Effects:

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide has been found to have various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines and chemokines in animal models of inflammation. N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in animal models of oxidative stress. Additionally, N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide has been found to enhance the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and plasticity.

实验室实验的优点和局限性

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. It has also been found to be non-toxic and well-tolerated in animal models. However, there are also some limitations to using N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, more research is needed to determine the optimal dosage and administration route for N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide.

未来方向

There are several future directions for research on N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide. One area of research is the development of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide derivatives with improved potency and selectivity. Another area of research is the investigation of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, more research is needed to understand the mechanism of action of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide and its effects on various signaling pathways and enzymes. Finally, clinical trials are needed to determine the safety and efficacy of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide in humans.

Conclusion:

In conclusion, N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide is a promising compound for scientific research due to its various biological activities. It has been studied for its anticancer, anti-inflammatory, and neuroprotective properties. N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide has been found to inhibit the activity of HDACs and NF-κB, which may underlie its mechanism of action. N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide has various biochemical and physiological effects, and it has several advantages for lab experiments. However, more research is needed to fully understand the mechanism of action of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide and its potential clinical applications.

合成方法

The synthesis of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide involves the reaction of 4-methyl-5-oxochromeno[4,3-b]pyridine-2-carboxylic acid with 4-phenylbutanoyl chloride. This reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The final product is obtained after purification using column chromatography.

科学研究应用

抗纤维化活性

此化合物中的嘧啶部分已用于设计药物化学中的特权结构。 研究人员合成了一系列新型的2-(吡啶-2-基)嘧啶衍生物,并评估了它们对永生化大鼠肝星状细胞(HSC-T6)的生物活性 。值得注意的是,其中一些化合物表现出比现有药物(如吡非尼酮和Bipy55′DC)更好的抗纤维化活性。两种特定的化合物,6-(5-(对甲苯酰胺基)嘧啶-2-基)烟酸乙酯(12m)和6-(5-((3,4-二氟苯基)酰胺基)嘧啶-2-基)烟酸乙酯(12q),表现出良好的结果,IC50值分别为45.69 μM和45.81 μM。这些化合物有效地抑制了体外胶原蛋白的表达和羟脯氨酸的含量,表明它们有可能成为新型抗纤维化药物。

其他潜在应用

虽然抗纤维化活性很突出,但该化合物的多功能性也扩展到其他领域。尽管还需要进一步研究,但请考虑探索以下潜在应用:

a. 抗菌性能: 据报道嘧啶衍生物具有抗菌活性 。研究该化合物对特定病原体的作用可以产生有价值的见解。

b. 抗病毒活性: 类似于抗菌性能,基于嘧啶的化合物已显示出抗病毒潜力 。评估其对病毒感染的功效可能是值得的。

c. 抗肿瘤作用: 某些嘧啶衍生物具有抗肿瘤特性 。调查该化合物是否对癌细胞表现出任何细胞毒性作用。

d. 其他生物活性: 含有嘧啶的化合物已被探索用于各种生物活性,包括激酶抑制、抗炎作用和酶调节 。考虑针对相关靶点筛选该化合物。

属性

IUPAC Name |

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c1-15-14-19(24-20(26)13-7-10-16-8-3-2-4-9-16)25-22-17-11-5-6-12-18(17)28-23(27)21(15)22/h2-6,8-9,11-12,14H,7,10,13H2,1H3,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPUSOKWYYUVLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)CCCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

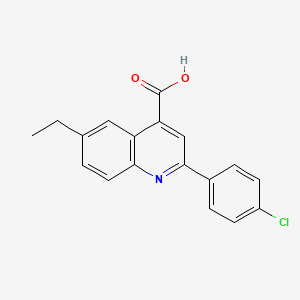

![3-[4-(butan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2389005.png)

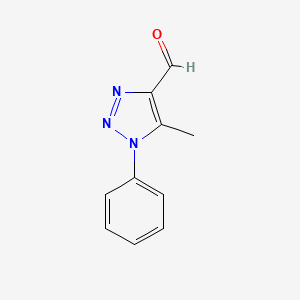

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2389007.png)

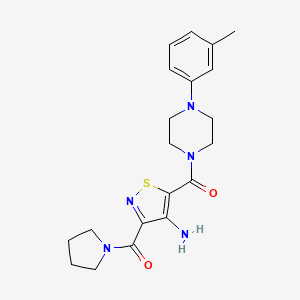

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2389008.png)

![{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B2389016.png)

![(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2389018.png)

![2-methoxy-6-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2389025.png)